Array ( [bid] => 1226519 ) Buy Isatinic acid | 484-38-8

Isatinic acid

Catalog No.
S612584
CAS No.
484-38-8
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isatinic acid

CAS Number

484-38-8

Product Name

Isatinic acid

IUPAC Name

2-(2-aminophenyl)-2-oxoacetic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)

InChI Key

MQMWPBBDMIYYMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)N

Organic Synthesis:

Isatinic acid serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive functional groups (carboxylic acid and hydroxyl) allow for various chemical transformations, making it a versatile starting material for the creation of heterocyclic compounds (). These heterocycles, containing atoms like nitrogen, oxygen, or sulfur in their ring structure, are crucial components in many drugs and functional materials.

Medicinal Chemistry:

The structural similarity of isatinic acid to biologically active molecules like isatin has sparked interest in its potential medicinal properties. Studies have explored its role in inhibiting enzymes involved in various diseases, such as protein tyrosine phosphatases linked to cancer and Alzheimer's disease (). However, further research is needed to determine its efficacy and safety for therapeutic applications.

Material Science:

The unique chemical properties of isatinic acid make it a potential candidate for developing novel materials. Some research suggests its ability to form self-assembled structures due to hydrogen bonding interactions (). These self-assembled structures could find applications in areas like sensor technology and drug delivery systems, but more investigation is required to fully understand its potential in this field.

Organic Reaction Mechanisms:

Isatinic acid's chemical structure presents interesting opportunities for studying organic reaction mechanisms. The presence of a keto-enol tautomeric equilibrium between the keto and enol forms () allows researchers to investigate the factors influencing this dynamic process and gain insights into similar reactions in organic chemistry.

Isatinic acid, also known as o-aminobenzoylformic acid, is a compound derived from isatin. It is characterized by the presence of both an amino group and a carboxylic acid functional group attached to a benzene ring. The structural formula can be represented as C9_9H7_7N1_1O3_3. Isatinic acid is notable for its potential in medicinal chemistry and organic synthesis due to its unique reactivity and biological properties.

Isatinic acid exhibits diverse chemical reactivity, making it a valuable intermediate in organic synthesis. Key reactions include:

  • N-Substitution: The amino group can be deprotonated to form salts, which can then react with various electrophiles like alkyl or acyl halides.
  • Electrophilic Aromatic Substitution: Isatinic acid can undergo electrophilic substitution at positions C-5 and C-7 of the aromatic ring.
  • Nucleophilic Additions: The carbonyl group at C-3 allows nucleophilic addition reactions, which can lead to further transformations such as cyclization or reduction.
  • Oxidation: Treatment with oxidizing agents like hydrogen peroxide can yield derivatives such as isatoic anhydride.
  • Dimerization: Under specific conditions, isatinic acid can dimerize to form compounds like indirubin, which is significant in dye production and medicinal applications .

Isatinic acid and its derivatives have demonstrated various biological activities:

  • Anticancer Properties: Research indicates that isatin derivatives can inhibit cancer cell proliferation by targeting enzymes like histone deacetylase and carbonic anhydrase.
  • Antibacterial Activity: Some derivatives exhibit significant antibacterial effects against various strains of bacteria.
  • Antidiabetic Effects: Certain isatin derivatives have shown potential in managing diabetes by modulating glucose levels .

Several methods exist for synthesizing isatinic acid:

  • Sandmeyer Methodology: This classic method involves the condensation of chloral hydrate with aniline and hydroxylamine hydrochloride, followed by cyclization using strong acids. This approach yields isatinic acid in good yields but has limitations with certain substrates .
  • Stolle Reaction: This method employs the reaction of aniline with chloroacetyl chloride to produce isatin derivatives under mild conditions.
  • Modern Synthetic Approaches: Recent advancements include environmentally friendly methods utilizing oxidation reactions of indole derivatives using oxygen as an oxidant, leading to N-alkylated isatins .

Isatinic acid has several applications across different fields:

  • Medicinal Chemistry: Its derivatives are explored for their therapeutic potential against cancer, bacterial infections, and diabetes.
  • Dye Industry: Isatin derivatives are used in producing dyes due to their vivid colors and stability.
  • Corrosion Inhibition: Certain isatin compounds serve as effective corrosion inhibitors in various industrial applications .

Studies on the interactions of isatinic acid with biological targets reveal its multifaceted nature:

  • Enzyme Inhibition: Isatin derivatives have been shown to inhibit key enzymes involved in cancer progression and metabolic disorders.
  • Receptor Binding Studies: Research indicates that some derivatives bind effectively to specific receptors, influencing cellular pathways related to growth and apoptosis .

Isatinic acid shares structural similarities with several other compounds. Below are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
IsatinContains a carbonyl and nitrogen atomPrecursor to many biologically active compounds
OxindoleDerived from isatin; contains a carbonyl groupExhibits neuroprotective effects
IndirubinDimer of isatin; contains two fused ringsNotable for its use as a dye and anticancer agent
TryptanthrinContains indole structure; derived from isatinKnown for its antibacterial properties
2-OxindoleSimilar structure; lacks amino groupExhibits distinct biological activities

Isatinic acid's unique combination of functional groups allows it to participate in a wide array of

Molecular Formula and Structural Characterization

C8H7NO3 Molecular Structure

Isatinic acid, with the molecular formula C8H7NO3, possesses a molecular weight of 165.1461 atomic mass units [1]. The compound is achiral with no defined stereocenters and exhibits no optical activity [1]. The structural formula reveals a benzene ring system attached to a glyoxylic acid moiety, with an amino group positioned at the ortho position relative to the carboxylic acid substituent [2].

The International Chemical Identifier (InChI) for isatinic acid is InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12), providing a unique digital representation of its molecular structure [1]. The corresponding SMILES notation is NC1=C(C=CC=C1)C(=O)C(O)=O, which describes the connectivity pattern of atoms within the molecule [1].

Functional Group Analysis

Isatinic acid contains three distinct functional groups that define its chemical behavior [2] [3]. The primary functional group is a carboxylic acid moiety (-COOH), which imparts acidic properties to the molecule and enables participation in acid-base reactions [2]. The second functional group is a ketone carbonyl (C=O) adjacent to the carboxylic acid, classifying isatinic acid as an alpha-keto acid derivative [2] [3].

The third functional group is a primary aromatic amine (-NH2) attached to the benzene ring in the ortho position relative to the alpha-keto acid chain [2] [3]. This amine group provides basic character to the molecule and creates an amphoteric compound capable of both proton donation and acceptance [2]. The presence of these three functional groups makes isatinic acid a multifunctional organic compound with diverse reactivity patterns [3].

Structural Comparison with Isatin

Isatinic acid and isatin share significant structural similarities while maintaining distinct chemical identities [5] [12]. Isatin, with the molecular formula C8H5NO2, exists as 1H-indole-2,3-dione and contains a fused benzene-pyrrole ring system with two carbonyl groups [5] [12]. The structural relationship between these compounds becomes evident when considering isatinic acid as the hydrolysis product of isatin [10].

The key structural difference lies in the ring system organization [5] [12]. Isatin contains a five-membered lactam ring fused to a benzene ring, creating an indole-2,3-dione structure [12]. In contrast, isatinic acid possesses an open-chain structure where the five-membered ring of isatin has been cleaved, resulting in a 2-aminophenylglyoxylic acid structure [2] [3]. This structural transformation involves the conversion of the lactam carbonyl in isatin to a carboxylic acid group in isatinic acid, while maintaining the ketone functionality and the aromatic amine substituent [2] [10].

Physical Properties

Appearance and Crystalline Characteristics

Isatinic acid typically appears as crystalline solids under standard laboratory conditions [1] [4]. The compound exhibits characteristics consistent with organic carboxylic acids, forming stable crystal lattices through intermolecular hydrogen bonding networks [1]. The crystalline nature of isatinic acid derivatives has been documented in various chemical databases, indicating the compound's tendency to adopt ordered solid-state structures [4].

The molecular geometry of isatinic acid allows for multiple hydrogen bonding interactions, including those involving the carboxylic acid group, the ketone carbonyl, and the aromatic amine functionality [1] [2]. These intermolecular interactions contribute to the stability of the crystalline form and influence the compound's physical handling properties [1].

Solubility Profile in Various Solvents

The solubility characteristics of isatinic acid reflect its multifunctional nature, containing both polar and aromatic structural elements [13] [15]. The compound demonstrates moderate solubility in polar protic solvents due to the presence of hydrogen bond donor and acceptor sites [13]. The carboxylic acid group and primary amine functionality enable hydrogen bonding interactions with protic solvents such as water and alcohols [13].

In organic solvents, isatinic acid exhibits enhanced solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide [13] [15]. The aromatic benzene ring contributes to solubility in moderately polar organic solvents, while the ionic character of the compound in aqueous solution affects its partitioning behavior between aqueous and organic phases [13] [15]. Temperature-dependent solubility studies of related compounds indicate that solubility generally increases with elevated temperatures, following typical thermodynamic principles for organic compounds [15].

Melting and Decomposition Behavior

The thermal behavior of isatinic acid involves considerations of both melting point characteristics and potential decomposition pathways [7] [14]. Related isatin compounds exhibit melting points in the range of 193-200°C, with some degree of decomposition occurring during the melting process [7] [14] [16]. The presence of multiple functional groups in isatinic acid creates opportunities for intramolecular and intermolecular reactions at elevated temperatures [7].

Decomposition behavior of isatinic acid likely involves decarboxylation reactions typical of alpha-keto acids, potentially yielding carbon dioxide and corresponding aldehyde or ketone products [33] [34]. The thermal stability of the compound is influenced by the electron-withdrawing effects of the carbonyl groups and the stabilizing influence of the aromatic ring system [7] [14]. Flash point considerations for related compounds suggest temperatures around 220°C, indicating moderate thermal stability under standard handling conditions [16].

Electronic Structure

Resonance Forms and Electron Distribution

The electronic structure of isatinic acid involves multiple resonance contributors that stabilize the molecule and influence its chemical reactivity [17] [18]. The carboxylate group, when deprotonated, exhibits resonance stabilization through delocalization of negative charge between the two oxygen atoms [35]. This resonance effect contributes approximately 1.5 bond order to each carbon-oxygen bond in the carboxylate anion [35].

The aromatic amine substituent participates in resonance interactions with the benzene ring system, donating electron density through the nitrogen lone pair [17] [18]. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amine substituent [17]. The ketone carbonyl group acts as an electron-withdrawing group, creating a pull of electron density away from the aromatic system [17] [18].

The overall electronic structure represents a balance between electron-donating effects from the amine group and electron-withdrawing effects from both carbonyl functionalities [17] [18]. This electronic distribution pattern influences the compound's reactivity, with the aromatic ring being activated toward electrophilic substitution due to the amine substituent, while the carbonyl groups remain susceptible to nucleophilic attack [17].

Computational Analysis of Electronic Properties

Computational studies of isatinic acid and related compounds provide insights into electronic properties including molecular orbital energies and charge distributions [18] [20]. Density functional theory calculations using B3LYP methodology with appropriate basis sets reveal electronic characteristics relevant to chemical behavior [18]. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gap influences the compound's reactivity and optical properties [18].

Molecular electrostatic potential mapping indicates regions of electron density concentration and depletion throughout the molecule [18]. The carboxylic acid group exhibits significant negative electrostatic potential due to the electronegative oxygen atoms, while the aromatic amine shows regions of high electron density associated with the nitrogen lone pair [18]. Natural bond orbital analysis reveals charge transfer interactions between different molecular fragments and quantifies the degree of electron delocalization [18].

Computational polarizability calculations provide information about the compound's response to external electric fields, with values typically expressed in atomic units and converted to electrostatic units for practical applications [18]. These electronic properties correlate with experimental observations of chemical reactivity and physical properties such as solubility and intermolecular interactions [18] [20].

Acid-Base Properties

pKa Values and Proton Transfer Mechanisms

The acid-base properties of isatinic acid are governed by the presence of both carboxylic acid and aromatic amine functional groups, creating an amphoteric compound with multiple ionizable sites [29] [32] [35]. The carboxylic acid group exhibits a pKa value in the typical range of 4-5 for aliphatic carboxylic acids, though the adjacent ketone group may influence this value through inductive effects [32] [35] [36].

Alpha-keto carboxylic acids generally show pKa values that are lower than their non-ketone analogs due to the electron-withdrawing effect of the adjacent carbonyl group [36] [38]. For glyoxylic acid, a structurally similar alpha-keto acid, the pKa is reported as 3.3 [33]. The presence of the aromatic ring system in isatinic acid may provide additional stabilization to the carboxylate anion through resonance effects [35].

The aromatic amine functionality exhibits basic character with pKa values typically in the range of 9-10 for primary aromatic amines [32]. However, the electron-withdrawing effects of the adjacent carbonyl groups and the overall molecular environment may reduce the basicity compared to simple aniline derivatives [32]. The proton transfer mechanisms involve standard acid-base equilibria, with the carboxylic acid group acting as a Brønsted acid and the amine group serving as a Brønsted base [29] [31].

Ionization Behavior in Different pH Environments

The ionization behavior of isatinic acid varies significantly across different pH ranges due to its amphoteric nature [29] [31] [33]. At low pH values (pH < 2), both the carboxylic acid and amine groups remain predominantly protonated, resulting in a cationic species with a net positive charge [31]. The carboxylic acid exists in its neutral COOH form, while the amine group is protonated to form NH3+ [31].

At intermediate pH values (pH 3-8), the carboxylic acid group undergoes deprotonation while the amine group remains largely protonated [31]. This creates a zwitterionic species with both positive and negative charges within the same molecule [31]. The exact pH at which this zwitterionic form predominates depends on the specific pKa values of both functional groups [31].

At high pH values (pH > 10), both functional groups exist in their deprotonated forms, creating an anionic species with net negative charge [31]. The carboxylic acid exists as the carboxylate anion (COO-), while the amine group remains neutral (NH2) [31]. The isoelectric point, where the molecule has zero net charge, occurs at a pH value approximately equal to the average of the two pKa values, assuming similar ionization behavior to typical amino acids [31].

pH RangeCarboxylic Acid StateAmine StateNet ChargePredominant Species
pH < 2COOH (protonated)NH3+ (protonated)+1Cationic
pH 3-8COO- (deprotonated)NH3+ (protonated)0Zwitterionic
pH > 10COO- (deprotonated)NH2 (neutral)-1Anionic

XLogP3

1.1

UNII

JZ408385JT

Wikipedia

Isatinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types